

# biological activity of methyl 5-methyl-1H-pyrrole-2-carboxylate versus its analogs

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## Compound of Interest

Compound Name: *methyl 5-methyl-1H-pyrrole-2-carboxylate*

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An In-Depth Guide to the Biological Activity of **Methyl 5-Methyl-1H-pyrrole-2-carboxylate** and Its Analogs

## Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a privileged heterocyclic structure, forming the core of numerous natural products like heme, chlorophyll, and vitamin B12.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold in medicinal chemistry. Pyrrole derivatives have demonstrated a vast range of biological activities, leading to the development of drugs for various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

This guide focuses on **methyl 5-methyl-1H-pyrrole-2-carboxylate**, a simple yet important derivative of the pyrrole family. While often utilized as a key intermediate in organic synthesis, its structural backbone is shared by a multitude of biologically active analogs.[4][5] We will provide a comparative analysis of the biological activities of these analogs, supported by experimental data, to offer researchers and drug development professionals a clear perspective on the structure-activity relationships (SAR) that govern their therapeutic potential.

# Comparative Biological Profiling: From Antibacterials to Anticancer Agents

The functionalization of the pyrrole-2-carboxylate core, particularly at the N1-position (pyrrole nitrogen) and the C2-carboxyl group, gives rise to a diverse library of compounds with distinct biological profiles. The following sections compare the activities of these analogs across several key therapeutic areas.

## Antibacterial Activity: A Promising Frontier

The pyrrole-2-carboxylate pharmacophore is a cornerstone in the development of novel antibacterial agents, particularly against resilient pathogens like *Mycobacterium tuberculosis*.<sup>[6]</sup> Modifications, especially converting the C2-ester to a carboxamide, have yielded compounds with potent activity.

Key Insights & Structure-Activity Relationship (SAR):

- **Carboxamide is Key:** Converting the C2-methyl ester to a C2-carboxamide is a common strategy that significantly enhances antibacterial potency.<sup>[7][8][9]</sup>
- **Hydrogen Bonding:** The hydrogens on the pyrrole nitrogen and the amide nitrogen of pyrrole-2-carboxamides are often crucial for potent activity, likely by forming key hydrogen bonds with the target protein. Methylation of these positions can lead to a dramatic loss of activity.<sup>[7]</sup>
- **Aromatic Substituents:** The nature and position of substituents on aromatic rings attached to the core scaffold play a critical role. For instance, fluorophenyl and chlorophenyl groups have been shown to yield potent anti-TB compounds.<sup>[7]</sup>

Table 1: Comparative Antibacterial Activity of Pyrrole-2-carboxylate Analogs

Compound/Analog Class	Structural Modification	Target Organism	Key Result (MIC)	Reference
Ethyl-4-{-[1-(2-(4-nitrobenzoyl)hydrazono)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate	Complex hydrazonoethyl side chain at C4	Mycobacterium tuberculosis H37Rv	0.7 µg/mL	[6]
Pyrrole-2-carboxamides (General)	C2-ester converted to N-adamantyl carboxamide	M. tuberculosis H37Rv	< 0.016 µg/mL	[7]
1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides	N-alkylation and C2-carboxamide formation	K. pneumoniae, E. coli, P. aeruginosa	1.02 - 6.35 µg/mL	[8]

## Anticancer Activity: Targeting Cell Proliferation

Pyrrole derivatives are extensively investigated for their anticancer properties, acting through various mechanisms including tubulin polymerization inhibition and kinase inhibition.[2][10] The core structure of **methyl 5-methyl-1H-pyrrole-2-carboxylate** is found in more complex analogs designed to inhibit cancer cell growth.

Key Insights & Structure-Activity Relationship (SAR):

- **Aroyl Groups:** The introduction of a 3-aryoyl group, particularly a 3,4,5-trimethoxyphenylcarbonyl moiety, is a validated strategy for creating potent tubulin polymerization inhibitors.[10]
- **Phenyl Substitution:** The substitution pattern on phenyl rings attached to the pyrrole core is critical. Electron-donating groups, such as dimethoxy-phenyl, at the C4 position have been shown to increase anticancer activity.[11]

- **Dual Inhibition:** Recent strategies involve designing analogs that inhibit multiple pathways. For example, 5-methyl-2-carboxamidopyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), enzymes implicated in cancer progression.[12]

Table 2: Comparative Anticancer Activity of Pyrrole Analogs

Compound/Analog Class	Structural Modification	Target Cell Line(s)	Key Result (IC <sub>50</sub> )	Reference
3-Aroyl-1-arylpyrroles (ARAP)	3-(3,4,5-trimethoxybenzoyl) group	Medulloblastoma D283	Nanomolar range	[10]
3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole	3-benzoyl and 4-dimethoxyphenyl groups	HepG2, DU145, CT-26	0.5 - 0.9 $\mu$ M	[11]
5-methyl-4-phenoyl-1H-pyrrole-2-carboxamides	C4-benzoyl and C2-carboxamide	HCT-116 (Colon Cancer)	Significant cytotoxic effects	[12]
Dihydropyrrole-2-carboxylic acid derivatives	Dihydropyrrole core with diaryl substitution	MCF-7, MD-MBA-231	Varies, some show high selectivity	[13]

## Anti-inflammatory Activity: Modulating the COX Pathway

Inflammation is a key pathological process, and cyclooxygenase (COX) enzymes are major therapeutic targets. Pyrrole carboxylic acids and their derivatives have been successfully developed as anti-inflammatory agents, with some showing high selectivity for COX-2 over COX-1, which can reduce gastrointestinal side effects.[14][15]

Key Insights & Structure-Activity Relationship (SAR):

- **COX-2 Selectivity:** The 1,5-diarylpyrrole scaffold is a well-established template for selective COX-2 inhibitors.[15] The nature of the aryl groups at the N1 and C5 positions dictates

potency and selectivity.

- Acid vs. Ester: Both the carboxylic acid and ester forms can exhibit activity. Esters may act as prodrugs, being hydrolyzed to the active acid form in vivo.[15]
- Mechanism: The anti-inflammatory effects of some pyrrole carboxylic acids correlate with their ability to stabilize cell membranes and inhibit proteolytic enzymes like trypsin.[14]

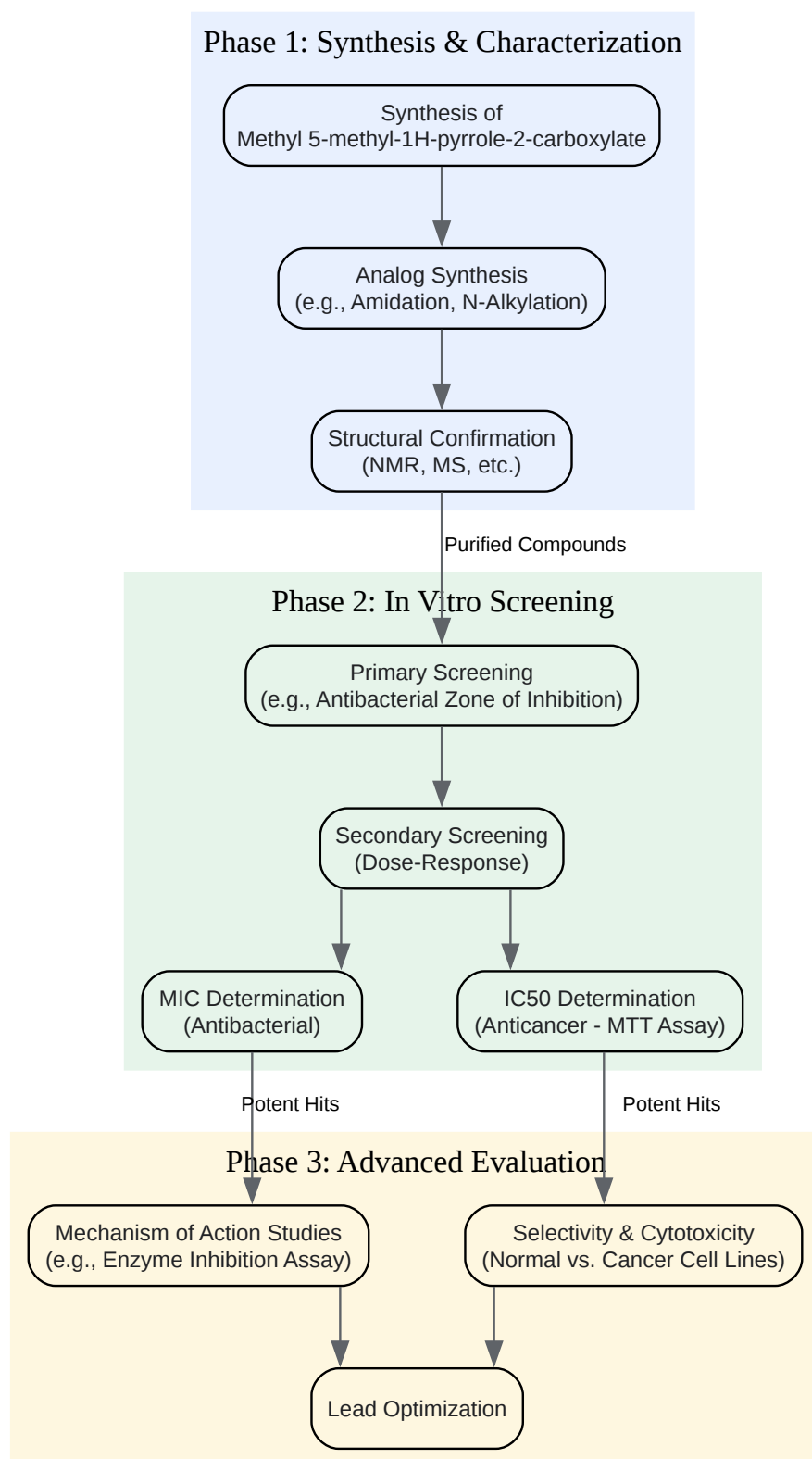
Table 3: Comparative Anti-inflammatory Activity of Pyrrole Analogs

Compound/Analog Class	Structural Modification	Target	Key Result	Reference
Substituted Pyrrole-3-Carboxylic Acids	Varied substitutions on the pyrrole ring	Carrageenan-induced rat paw edema	11-42% protection at 100 mg/kg	[14]
1,5-Diarylpyrrole-3-acetates	Isopropyl ester, 5-[4-(methylsulfonyl)phenyl]	COX-2	Highly selective COX-2 inhibition	[15]
1-Methyl-1H-pyrrole-2,5-diones	Pyrrole-2,5-dione core	COX-2	Potent and selective inhibition (IC <sub>50</sub> = 6.0 nM)	[16]

## Experimental Design & Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the antibacterial and anticancer activities discussed in this guide.

## Experimental Workflow for Biological Screening



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Caption: High-level workflow for the discovery and evaluation of novel pyrrole analogs.

## Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard for determining the MIC of an antibacterial agent.

- **Preparation:** A 96-well microtiter plate is used. A stock solution of the test compound (e.g., in DMSO) is prepared.
- **Serial Dilution:** 50  $\mu$ L of sterile Mueller-Hinton Broth (MHB) is added to wells 2 through 12. 100  $\mu$ L of the test compound at a starting concentration is added to well 1, and 50  $\mu$ L is transferred from well 1 to well 2. This two-fold serial dilution is continued down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
- **Inoculation:** A bacterial suspension, adjusted to a 0.5 McFarland standard, is diluted so that each well (except well 12) receives a final inoculum of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Incubation:** The plate is covered and incubated at 37°C for 18-24 hours.
- **Reading Results:** The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

## Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- **Compound Treatment:** The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** 10-20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Solubilization:** The medium is carefully removed, and 100-150  $\mu\text{L}$  of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The plate is gently shaken, and the absorbance is measured on a microplate reader at a wavelength of  $\sim 570\text{ nm}$ .
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The  $\text{IC}_{50}$  value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

## Conclusion and Future Outlook

**Methyl 5-methyl-1H-pyrrole-2-carboxylate** serves as an excellent starting point for exploring the vast chemical space of biologically active pyrroles. The evidence clearly demonstrates that strategic modifications of this core structure can yield potent and selective agents against bacterial, cancerous, and inflammatory targets.

### Key Takeaways:

- The conversion of the C2-ester to a carboxamide is a highly effective strategy for generating potent antibacterial, particularly anti-tuberculosis, agents.[\[7\]](#)
- For anticancer activity, the introduction of bulky aryl and aroyl groups at various positions on the pyrrole ring is crucial for mechanisms like tubulin inhibition.[\[10\]](#)
- The 1,5-diarylpyrrole framework is a proven template for developing selective COX-2 inhibitors for anti-inflammatory applications.[\[15\]](#)

Future research should focus on exploring less common modifications, such as bioisosteric replacements for the ester or amide groups, and investigating the activity of these compounds against emerging drug-resistant pathogens and novel cancer targets. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.



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